molecular formula C6H10F5NO3 B13070641 (S)-1-(Difluoromethoxy)propan-2-amine 2,2,2-trifluoroacetate

(S)-1-(Difluoromethoxy)propan-2-amine 2,2,2-trifluoroacetate

Cat. No.: B13070641
M. Wt: 239.14 g/mol
InChI Key: KXKVDGJBZSQRMR-DFWYDOINSA-N
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Description

(S)-1-(Difluoromethoxy)propan-2-amine 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of a difluoromethoxy group and a trifluoroacetate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Difluoromethoxy)propan-2-amine 2,2,2-trifluoroacetate typically involves multiple steps, starting from readily available starting materials. One common approach might include:

    Formation of the difluoromethoxy group: This can be achieved through the reaction of a suitable alcohol with a fluorinating agent.

    Amination: Introduction of the amine group can be done through reductive amination or other suitable methods.

    Formation of the trifluoroacetate salt: This step involves the reaction of the amine with trifluoroacetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Difluoromethoxy)propan-2-amine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced under suitable conditions to form different amine derivatives.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or alkoxides can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or nitroso compounds, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May be used in the study of enzyme interactions or as a probe in biochemical assays.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (S)-1-(Difluoromethoxy)propan-2-amine 2,2,2-trifluoroacetate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The difluoromethoxy and trifluoroacetate groups may play a role in modulating these interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Methoxy)propan-2-amine: Lacks the fluorine atoms, which may result in different chemical properties.

    (S)-1-(Difluoromethoxy)propan-2-amine: Similar structure but without the trifluoroacetate group.

    (S)-1-(Difluoromethoxy)butan-2-amine: Longer carbon chain, which may affect its reactivity and applications.

Uniqueness

(S)-1-(Difluoromethoxy)propan-2-amine 2,2,2-trifluoroacetate is unique due to the presence of both difluoromethoxy and trifluoroacetate groups, which can impart distinct chemical and physical properties. These groups may enhance its stability, reactivity, or interactions with biological targets compared to similar compounds.

Properties

Molecular Formula

C6H10F5NO3

Molecular Weight

239.14 g/mol

IUPAC Name

(2S)-1-(difluoromethoxy)propan-2-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H9F2NO.C2HF3O2/c1-3(7)2-8-4(5)6;3-2(4,5)1(6)7/h3-4H,2,7H2,1H3;(H,6,7)/t3-;/m0./s1

InChI Key

KXKVDGJBZSQRMR-DFWYDOINSA-N

Isomeric SMILES

C[C@@H](COC(F)F)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(COC(F)F)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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